Flufylline
Overview
Description
Flufylline is a derivative of theophylline characterized by its biological activity, primarily investigated for its cardiovascular applications. Initial research highlighted its long-lasting blood pressure-lowering activity, along with significant serotonin and histamine antagonism and broncholytic activity. These pharmacological properties prompted further studies to explore its broader applications in medicine and pharmacology (Thiele et al., 1984).
Synthesis Analysis
The synthesis of Flufylline, as part of a broader exploration into cardiovascular drugs, involved the creation of piperazine- and piperidine derivatives of theophylline. This chemical strategy aimed to identify compounds with significant therapeutic potential, leading to the identification of Flufylline due to its promising pharmacological profile (Thiele et al., 1984).
Molecular Structure Analysis
Although specific molecular structure analysis for Flufylline is not detailed in the available literature, its classification as a theophylline derivative suggests it shares the core xanthine structure inherent to theophylline. Modifications to this structure, such as the addition of piperazine or piperidine groups, likely contribute to its distinct pharmacological activities. The influence of fluorine substituents in pharmaceuticals, including their impact on physical and adsorption, distribution, metabolism, and excretion (ADME) properties, provides a context for understanding Flufylline's structural analysis (Müller, Faeh, & Diederich, 2007).
Chemical Reactions and Properties
The introduction of fluorine into pharmaceutical compounds, like Flufylline, can significantly affect their chemical reactions and properties. Fluorine's unique electronic effects enhance bioavailability and stability, which may contribute to Flufylline's pharmacological efficacy. The synthesis and application of fluorinated compounds in medicinal chemistry emphasize the role of fluorine in modulating the physicochemical properties of drugs, potentially relevant to Flufylline's chemical profile (Böhm et al., 2004).
Physical Properties Analysis
The physical properties of Flufylline, including its solubility, stability, and bioavailability, are influenced by its molecular structure and the presence of fluorine. Fluorination patterns impact the lipophilicity, aqueous solubility, and metabolic stability of pharmaceuticals, which are critical factors in drug design and efficacy (Huchet et al., 2015).
Chemical Properties Analysis
The chemical properties of Flufylline, particularly its reactivity and interactions with biological targets, are central to its pharmacological action. The compound's interaction with cardiovascular systems, alongside its antagonism of serotonin and histamine receptors, reflects its complex chemical behavior in biological environments. The strategic incorporation of fluorine into its structure may further modulate these interactions, enhancing the compound's therapeutic potential (Thiele et al., 1984).
Scientific Research Applications
1. Oncology Research
In oncology research, flufylline has shown promising results. One study highlighted its potential in potentiating the cytotoxicity of fludarabine on non-Hodgkin's lymphoma. The combination of fludarabine with pentoxifylline, a drug similar to flufylline, showed enhanced cytotoxicity in tumor cells, suggesting a potential role in overcoming drug resistance and achieving longer remission periods (Alas, Bonavida, & Emmanouilides, 2000).
2. Gastrointestinal and Hepatic Injury
Flufylline has been investigated for its potential in ameliorating intestinal and hepatic injury. A study on rats subjected to hemorrhagic shock demonstrated that treatment with lisofylline (a derivative of flufylline) preserved intestinal barrier function and reduced hepatic injury, suggesting its therapeutic potential in such conditions (Wattanasirichaigoon, Menconi, & Fink, 2000).
3. Osteopenia and Bone Health
A 2019 study on osteopenia in ovariectomized rats showed that pentoxifylline, closely related to flufylline, effectively reversed osteopenia by osteogenic and osteo-angiogenic mechanisms. This finding suggests a potential application of flufylline in bone health and osteopenia treatment (Pal et al., 2019).
4. Neurological Applications
Flufylline's potential in neurological applications has been explored. For instance, pentoxifylline was studied for its effects on preventing compartment syndrome in dorsal root ganglia, indicating its role in treating sciatica due to disc herniation and its broader implications in neurology (Yabuki, Onda, Kikuchi, & Myers, 2001).
5. Reproductive Health
In reproductive health, pentoxifylline has been used to improve human sperm motility. A study demonstrated that it increases the level of nitric oxide produced by human spermatozoa, enhancing sperm motility and potentially benefiting assisted reproductive technologies (Banihani, Abu‐Alhayjaa, Amarin, & Alzoubi, 2018).
6. Treatment of Leishmaniasis
Flufylline has been identified as a potential oral therapy for American Cutaneous Leishmaniasis. Studies highlighted pentoxifylline's effectiveness in this context, suggesting its role in developing new treatments for such diseases (Girardi, Marinho, & Elias, 2019).
7. Vascular and Inflammatory Conditions
Flufylline has been studied for its pharmacological and clinical effects in various conditions, including intermittent claudication and cerebrovascular pathology. Its anti-inflammatory and immunomodulatory properties have been highlighted in this context (Dubenko, 2016).
properties
IUPAC Name |
7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYQPKJAPXGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231611 | |
Record name | Flufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flufylline | |
CAS RN |
82190-91-8 | |
Record name | Flufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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